molecular formula C17H18N4O2 B4542426 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4542426
M. Wt: 310.35 g/mol
InChI Key: KZGLRICUEVUZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide involves complex chemical reactions. For instance, antipyrine-like derivatives were synthesized and characterized, demonstrating the intricacies involved in the synthesis of such compounds. These procedures typically yield good products and are characterized spectroscopically, highlighting the importance of precise chemical manipulation and understanding of the underlying reaction mechanisms (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide is often complex, with significant interactions stabilizing their structure. For instance, studies using X-ray structure characterization and Hirshfeld surface analysis reveal the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure, providing insights into the arrangement of atoms and the spatial configuration of molecules (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide often reveal their reactivity and interaction with other substances. Studies focusing on antiproliferative activity indicate how these compounds interact with biological targets, affecting processes like mTORC1 activity and autophagy (Ai et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. X-ray diffraction studies and thermal analyses help understand the stability and structural integrity of these compounds under different conditions, providing essential data for their practical application (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of these compounds. For instance, their interaction with enzymes or biological receptors can be crucial for their potential therapeutic applications. Studies on similar compounds have shown a range of biological activities, from antibacterial to antiproliferative effects, highlighting the diverse chemical properties these molecules can exhibit (Saeed et al., 2015).

properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-9-15(20-23-11)17(22)18-16-12(2)19-21(13(16)3)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGLRICUEVUZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.